Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate
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Description
Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate is a chemical compound with the molecular formula C16H22O5 . It is a derivative of 8-(2,3-Dimethoxyphenyl)-8-oxooctanoic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbonyl group (C=O) and two methoxy groups (OCH3) attached to a phenyl ring . The average mass of the molecule is 294.343 Da and the monoisotopic mass is 294.146729 Da .Scientific Research Applications
Synthesis and Chemical Reactions
Bridged-ring Nitrogen Compounds
This compound has been utilized in the synthesis of bridged 3-benzazepine derivatives, serving as a conformationally restricted dopamine analogue. An improved procedure was developed for its synthesis, highlighting its role in creating complex molecular structures (Gentles, Middlemiss, Proctor, & Sneddon, 1991).
Asymmetric Synthesis
It has been used in the asymmetric reduction of ethyl 3-chloro-2-oxooctanoate, indicating its significance in producing key intermediates for complex molecules like leukotriene A4 (Tsuboi, Furutani, & Takeda, 1987).
Microbial Synthesis
The compound has been produced through the microbial reduction of ethyl 3-oxo-3-(3,4-dimethoxyphenyl)-propionate, demonstrating the potential of biological systems in synthesizing complex organic compounds (Bardot, Besse, Gelas-Miahle, Remuson, & Veschambre, 1996).
Catalysis and Material Synthesis
Ionic Liquid Synthesis
A novel Brönsted acidic ionic liquid has been synthesized, highlighting the compound's role in developing new materials for chemical processes (Abdi Piralghar, Hashemi, & Ezabadi, 2018).
Laser Active Complexes
The compound has contributed to the development of cyanopyrromethene-BF2 complexes with potential applications in laser technology (Sathyamoorthi, Boyer, Allik, & Chandra, 1994).
Medicinal Chemistry and Drug Development
Metabolite Synthesis for DMARDs
It's been used in synthesizing metabolites of a disease-modifying antirheumatic drug, playing a crucial role in understanding drug metabolism and efficacy (Baba, Makino, Ohta, & Sohda, 1998).
Chiral Auxiliary in Medicinal Chemistry
The compound's derivative, 1-(2,5-dimethoxyphenyl)ethylamine, has been used as a chiral auxiliary for diastereoselective alkylation, underscoring its importance in synthesizing enantiomerically pure pharmaceuticals (Kohara, Hashimoto, & Saigo, 1999).
Properties
IUPAC Name |
ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-4-23-17(20)13-8-6-5-7-11-15(19)14-10-9-12-16(21-2)18(14)22-3/h9-10,12H,4-8,11,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSOPTQUPOGDKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=C(C(=CC=C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645810 |
Source
|
Record name | Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-13-9 |
Source
|
Record name | Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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